3,3,3-Triphenylpropionic acid

Descripción

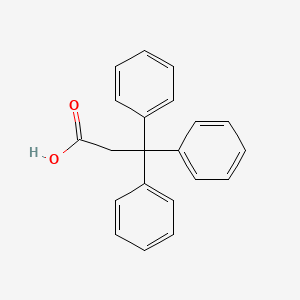

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3,3-triphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSJLUKCGWQAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237989 | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

900-91-4 | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000900914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 900-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Triphenylpropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectories of Triphenylmethane Derived Carboxylic Acids

The journey of triphenylmethane (B1682552) and its derivatives began in 1872 with the first synthesis of the parent hydrocarbon by German chemist August Kekulé and his Dutch student Antoine Paul Nicolas Franchimont. wikipedia.org This discovery paved the way for the exploration of a new class of organic compounds. Shortly after, in 1874, Russian doctoral student Walerius Hemilian synthesized triphenylmethanol, a key precursor for many triphenylmethane derivatives. wikipedia.org

The development of triphenylmethane dyes, such as fuchsine and malachite green, marked a significant milestone in the late 19th century, revolutionizing the synthetic dye industry. britannica.com The structural elucidation of these complex molecules, accomplished by Emil Fischer in 1878, was crucial in understanding their properties and expanding their applications. britannica.com These early investigations into the synthesis and reactivity of the triphenylmethyl (trityl) group laid the foundational chemical knowledge for the later development of more complex derivatives, including carboxylic acids. The trityl group's bulky nature and its ability to form stable carbocations were recognized as key features that would influence the properties of any molecule to which it was attached. wikipedia.orgwikipedia.org

Contemporary Significance in Organic Synthesis and Applied Chemistry

Classical Paradigms in this compound Synthesis

The traditional syntheses of this compound have relied on fundamental reactions in organic chemistry, utilizing readily available starting materials. These methods, while effective, often require harsh reaction conditions.

Conversion of Triphenylcarbinol with Malonic Acid Systems

A primary and straightforward method for synthesizing this compound involves the direct reaction of triphenylcarbinol (triphenylmethanol) with malonic acid. icho2021.org This reaction is typically a C-C bond-forming process achieved by heating the two solid reactants together. icho2021.org The process involves the acid-catalyzed generation of the stable triphenylmethyl carbocation from triphenylcarbinol, which then acts as an electrophile. Malonic acid serves as the nucleophile, attacking the carbocation. Subsequent decarboxylation of the resulting malonic acid derivative under the high-temperature conditions yields the final product.

One documented procedure specifies heating one part of triphenylcarbinol with two parts of malonic acid at 170°C for three hours. prepchem.com Another protocol suggests a slightly lower temperature range of 140-150°C, maintained until the initial evolution of gas ceases. k-state.edu This thermal decarboxylation is a key step, driving the reaction to completion.

Table 1: Synthesis of this compound from Triphenylcarbinol

| Reactant 1 | Reactant 2 | Temperature | Duration | Key Transformation | Ref. |

|---|---|---|---|---|---|

| Triphenylcarbinol | Malonic Acid | 170°C | 3 hours | Condensation & Decarboxylation | prepchem.com |

Reactivity of Triphenylmethyl Chloride with Malonate Derivatives

An alternative classical route employs the malonic ester synthesis, a cornerstone method for forming carbon-carbon bonds to an α-carbon of a carboxylic acid. masterorganicchemistry.com In this approach, a malonic acid diester, such as diethyl malonate, is first deprotonated by a suitable base (e.g., sodium ethoxide) to form a stabilized enolate. masterorganicchemistry.comgoogle.com This enolate then serves as a nucleophile, attacking triphenylmethyl chloride (trityl chloride) in an SN2 reaction.

The resulting intermediate, a trityl-substituted diethyl malonate, can then be subjected to acidic hydrolysis to convert the diester into a dicarboxylic acid. masterorganicchemistry.com Finally, heating this intermediate induces decarboxylation, yielding this compound. masterorganicchemistry.com The high acidity of the α-proton in diethyl malonate (pKa ≈ 13) allows for the use of relatively mild alkoxide bases for the initial deprotonation. masterorganicchemistry.com A related procedure involves the use of magnesium chloride to enhance the acidity of diethyl malonate, allowing for C-acylation in the presence of a tertiary amine base like triethylamine. lookchem.com

Table 2: General Steps for Malonic Ester Synthesis of this compound

| Step | Reagents | Intermediate/Product | Purpose | Ref. |

|---|---|---|---|---|

| 1 | Diethyl malonate, Sodium ethoxide | Diethyl malonate enolate | Enolate formation | masterorganicchemistry.com |

| 2 | Triphenylmethyl chloride | Diethyl 2-(triphenylmethyl)malonate | C-C bond formation (Alkylation) | masterorganicchemistry.comguidechem.com |

| 3 | Aqueous acid (e.g., H₃O⁺) | 2-(Triphenylmethyl)malonic acid | Ester hydrolysis | masterorganicchemistry.com |

Syntheses via Halogenated Hydrocinnamic Acid Precursors

The synthesis of α,β-unsaturated acids can often be achieved through the dehydrohalogenation of α- or β-halogenated carboxylic acids. wikipedia.orgsaskoer.ca This elimination reaction, typically promoted by a strong base, removes a hydrogen halide to form a double bond. wikipedia.org While direct synthesis of this compound from a halogenated precursor is not a commonly cited specific route, the principles of dehydrohalogenation are relevant. If a precursor such as 2-halo-3,3,3-triphenylpropionic acid or 3-halo-3,3,3-triphenylpropionic acid were synthesized, a subsequent reduction of the resulting unsaturated acid could theoretically yield the target compound. However, the reverse reaction, the decarboxylative halogenation of this compound to form halo-triphenylethane derivatives, is a known transformation, suggesting that the halogenated propionic acid precursors might be challenging to access and utilize in this manner. acs.orgnih.gov

Modern Approaches and Catalytic Innovations in this compound Production

While classical methods are robust, modern organic synthesis increasingly prioritizes efficiency, atom economy, and environmental considerations. The development of such routes for this compound, however, is not extensively documented in dedicated literature, though general advancements in catalysis offer potential pathways.

Development of Efficient and Environmentally Benign Synthetic Routes

The principles of green chemistry aim to reduce waste and energy consumption. For the synthesis of this compound, this could involve several hypothetical improvements over classical methods. For instance, the reaction of triphenylcarbinol and malonic acid, while simple, requires high temperatures. prepchem.comk-state.edu A greener approach might explore the use of a recyclable, solid acid catalyst to facilitate the reaction at lower temperatures, minimizing energy input and simplifying purification. The use of anion-exchange resins, as demonstrated in a practical experiment for this synthesis, represents a step towards simplified product isolation and purification, which aligns with green chemistry principles by potentially reducing solvent usage during workup. icho2021.org

Application of Catalytic Transformations in Scalable Synthesis

For large-scale production, catalytic methods are highly desirable. While specific catalytic syntheses for this compound are not prominent, one can extrapolate from modern catalytic advancements. For example, transition-metal-catalyzed carboxylation reactions, where a CO₂ equivalent is introduced into an organic substrate, are a major focus of current research. A hypothetical catalytic route could involve the direct carboxylation of a triphenylmethane (B1682552) derivative or the hydrocarboxylation of a triphenyl-substituted alkene. These methods, if developed, could offer a more atom-economical and potentially scalable alternative to the classical stoichiometric reactions. The challenge, as with many modern methods, lies in catalyst design to overcome the significant steric hindrance imposed by the trityl group.

Advanced Derivatization and Scaffold Functionalization of this compound

The this compound molecule, with its sterically demanding triphenylmethyl (trityl) group and reactive carboxylic acid function, serves as a versatile scaffold for advanced chemical modifications. Sophisticated synthetic strategies enable the targeted derivatization of this compound, leading to novel esters, amides, and chiral structures with unique properties.

Esterification Strategies for Novel Derivatives

Esterification of this compound is a fundamental functionalization strategy, typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by an alcohol. A prevalent method involves the conversion of the acid into its more reactive acid chloride derivative. This is commonly accomplished by treating the parent acid with a reagent like thionyl chloride (SOCl₂), often in a solvent such as dry benzene. prepchem.com The resulting 3,3,3-triphenylpropionyl chloride can then be reacted with a wide range of alcohols to furnish the corresponding esters. acs.org

More advanced, one-pot protocols have also been developed to streamline the esterification process for various carboxylic acids, which are applicable to this substrate. One such method utilizes triphenylphosphine (B44618) dibromide in the presence of a base (e.g., K₂CO₃) and an excess of the desired alcohol. nih.gov This approach avoids the isolation of the acid chloride intermediate and can be applied to primary, secondary, and even tertiary alcohols, offering a versatile route to a diverse library of ester derivatives. nih.gov

Table 1: Examples of Esterification Reactions This is an interactive table. Click on the headers to sort.

| Product Name | Alcohol Reactant | Reagent/Method | Reference |

|---|---|---|---|

| Ethyl 3,3,3-triphenylpropionate | Ethanol | Triphenylphosphine dibromide, K₂CO₃ | nih.gov |

| n-Butyl 3,3,3-triphenylpropionate | n-Butanol | Triphenylphosphine dibromide, K₂CO₃ | nih.gov |

| tert-Butyl 3,3,3-triphenylpropionate | tert-Butanol | Triphenylphosphine dibromide, K₂CO₃ | nih.gov |

Amidation Reactions and Amide Congener Synthesis

The synthesis of amide congeners from this compound parallels the esterification strategy, typically proceeding through an activated carboxylic acid intermediate. The formation of the acid chloride via reaction with thionyl chloride is a common first step. prepchem.com This highly reactive intermediate is then coupled with a primary or secondary amine to form the corresponding amide bond. For instance, reacting 3,3,3-triphenylpropionyl chloride with 2-azabicyclo[2.2.2]octane yields the amide 2-(3,3,3-triphenylpropionyl)-2-azabicyclo[2.2.2]octane. prepchem.com This classic approach highlights the utility of the acid chloride in accessing complex amide structures.

Alternative synthetic routes can also produce amides of this acid. For example, 3,3,3-triphenylpropanoic acid amide has been synthesized via the double hydrophenylation of 3-phenylpropiolic acid amide in the presence of a strong Lewis acid like aluminum chloride, demonstrating the diverse pathways available for forming these congeners. spbu.ru Modern amidation reactions often employ a wide array of coupling reagents designed to facilitate the reaction under mild conditions while minimizing side reactions and preserving the integrity of complex substrates. mdpi.comorganic-chemistry.org

Table 2: Examples of Amidation Reactions This is an interactive table. Click on the headers to sort.

| Product Name | Amine Reactant | Reagent/Method | Reference |

|---|---|---|---|

| 2-(3,3,3-Triphenylpropionyl)-2-azabicyclo[2.2.2]octane | 2-Azabicyclo[2.2.2]octane | Thionyl Chloride/Acid Chloride Intermediate | prepchem.com |

| 3,3,3-Triphenylpropanoic acid amide | Benzene (acting on 3-phenylpropiolic acid amide) | Aluminum Chloride (AlCl₃) | spbu.ru |

*Note: This example involves the amidation of the closely related 3-p-chlorophenyl-3,3-diphenylpropionic acid, followed by reduction of the resulting amide.

Stereoselective Introduction of Chirality and Helicity

The unique, propeller-like three-dimensional structure of the triphenylmethyl (trityl) group makes the this compound scaffold an exceptional platform for investigating and inducing chirality. ncn.gov.pl Although the parent acid is achiral, chirality can be introduced by functionalizing the carboxylic acid group with a chiral molecule, known as a chiral inductor. researchgate.net

This process leads to a phenomenon known as point-to-axial or point-to-helical chirality transmission. ncn.gov.plresearchgate.net The stereochemical information from the chiral center (the point) is transferred through space to the stereodynamic trityl group, forcing its three phenyl rings to adopt a preferred helical twist (either P for right-handed or M for left-handed). This induced helicity makes the entire chromophoric system chiral. For derivatives of this compound, this chirality induction is understood to operate through a "bevel-gear" mechanism. nih.gov

The resulting optical activity of these chiral derivatives can be studied and quantified using techniques like Electronic Circular Dichroism (ECD) spectroscopy. researchgate.net The shape and sign of the ECD spectrum provide direct insight into the dominant helical conformation of the trityl group, allowing for detailed stereochemical analysis. acs.orgresearchgate.net This strategic introduction of chirality transforms the simple acid scaffold into a sensitive probe for stereochemical studies. nih.gov

Mechanistic Organic Chemistry and Reactivity Analysis of 3,3,3 Triphenylpropionic Acid

Transformations Involving the Carboxylic Acid Moiety

The chemistry of the carboxyl group in 3,3,3-triphenylpropionic acid is heavily influenced by the extreme steric hindrance imposed by the adjacent quaternary carbon bearing three phenyl rings.

Standard protocols for esterification and amidation are significantly retarded by the bulky triphenylmethyl group, which impedes the approach of nucleophiles like alcohols and amines to the carbonyl carbon.

Esterification: Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is exceptionally slow for this compound. The mechanism requires protonation of the carbonyl oxygen followed by nucleophilic attack by the alcohol. The steric shield around the carbonyl group raises the activation energy for this nucleophilic addition step, demanding forcing conditions such as high temperatures and prolonged reaction times. rug.nl While specific kinetic data for this compound is not extensively published, the qualitative effect of steric hindrance on reaction rates is a well-established principle in organic chemistry. ucr.ac.cr Methods utilizing more reactive acylating agents, such as conversion to the acid chloride, are often necessary to achieve reasonable yields.

Amidation: Direct amidation by heating the acid with an amine is similarly challenging due to steric factors. The reaction typically proceeds through a neutral tetrahedral intermediate, the formation of which is sterically disfavored. Consequently, achieving efficient amide formation often requires activating the carboxylic acid first, for example, by using coupling reagents that form a more reactive intermediate, thereby circumventing the need for direct nucleophilic attack on the sterically congested acid itself. Quantum mechanical studies on other systems show that amidation can proceed via complex concerted pathways, the efficiency of which is highly sensitive to steric factors. nih.gov

| Compound | Steric Hindrance at α-Carbon | Relative Rate of Fischer Esterification (Conceptual) | Typical Conditions Required |

|---|---|---|---|

| Propionic Acid | Low (Primary Carbon) | Fast | Moderate temperature, catalytic acid |

| This compound | Extreme (Quaternary Carbon with 3 Phenyl Groups) | Extremely Slow | High temperature, prolonged time, or use of activating agents |

While simple aliphatic carboxylic acids are generally stable and require high temperatures for decarboxylation, the structure of this compound allows for decarboxylation under specific reactive conditions that proceed via radical or cationic intermediates. These pathways are intimately linked with significant molecular rearrangements. The two most notable examples are the Hunsdiecker reaction and oxidation with lead tetraacetate, both of which facilitate the loss of CO2 by forming a reactive intermediate at the β-position. juniperpublishers.comorganic-chemistry.org The subsequent rearrangement of this intermediate is a key feature of the molecule's reactivity, as detailed in section 3.2.

Radical and Ionic Reactivity of the Triphenylmethyl Group

The triphenylmethyl group is not merely a source of steric hindrance; its ability to stabilize nearby radical and cationic centers through resonance dictates the major reaction pathways involving skeletal rearrangements and migrations.

The Hunsdiecker reaction provides a classic example of decarboxylative halogenation involving radical intermediates. wikipedia.org When the silver salt of this compound is treated with bromine, the reaction does not yield the expected 1-bromo-2,2,2-triphenylethane. Instead, a product resulting from a profound skeletal rearrangement is formed. acs.org

The established mechanism proceeds as follows:

Acyl Hypobromite (B1234621) Formation: The silver carboxylate reacts with bromine to form an unstable acyl hypobromite intermediate and silver bromide precipitate. adichemistry.com

Radical Formation and Decarboxylation: The weak O-Br bond in the acyl hypobromite undergoes homolytic cleavage to generate a carboxyl radical. This radical rapidly loses a molecule of carbon dioxide to form the primary 2,2,2-triphenylethyl radical. byjus.comorganic-chemistry.org

Rearrangement: The initially formed primary radical is highly unstable and undergoes a rapid 1,2-phenyl shift to form the much more stable tertiary, benzylic 1,1-diphenyl-2-phenylethyl radical. This type of rearrangement is a hallmark of systems capable of forming stabilized radical intermediates.

Halogen Abstraction: The rearranged radical abstracts a bromine atom from another molecule of acyl hypobromite or bromine to yield the final product, 1-bromo-1,1-diphenyl-2-phenylethane.

This transformation is a clear example where the decarboxylation event triggers a subsequent skeletal rearrangement driven by the electronic properties of the triphenylmethyl substructure. acs.org

The skeletal rearrangement observed in the Hunsdiecker reaction is a direct consequence of an intramolecular 1,2-aryl migration. acs.org This phenomenon, often referred to as a neophyl-type rearrangement, is characteristic of radicals or carbocations that have a phenyl group on a carbon atom β to the reactive center. msu.edu

In the case of the 2,2,2-triphenylethyl radical generated during decarboxylation, the driving force for the 1,2-phenyl shift is the formation of a significantly more stable radical. The initial primary radical has limited resonance stabilization. After the migration of one phenyl group, a tertiary radical is formed which is also benzylic, allowing for extensive delocalization of the unpaired electron into two phenyl rings. Early research into the Hunsdiecker reaction of this compound highlighted this propensity for rearrangement, linking it to radical 1,4-aryl migrations between carbon and other atoms, though the mechanism was initially considered ambiguous. rsc.org

| Starting Material | Reagents | Key Intermediate (Initial) | Key Intermediate (Rearranged) | Major Product |

|---|---|---|---|---|

| Silver 3,3,3-triphenylpropionate | Br2 in CCl4 | 2,2,2-Triphenylethyl radical | 1,1-Diphenyl-2-phenylethyl radical | 1-Bromo-1,1-diphenyl-2-phenylethane |

Lead tetraacetate (LTA) is a powerful oxidizing agent that reacts with carboxylic acids to induce oxidative decarboxylation. organicchemistrydata.org The reaction with this compound is complex and can proceed through either radical or ionic pathways, often leading to a mixture of products derived from rearrangement. juniperpublishers.com

The reaction is initiated by the formation of a lead(IV) carboxylate derivative. The subsequent decomposition of this intermediate dictates the pathway:

Radical Pathway: Homolysis of the O-Pb bond, often promoted by heat or light, generates a carboxyl radical which decarboxylates to the 2,2,2-triphenylethyl radical. This radical can then undergo the 1,2-phenyl shift described previously. The rearranged radical can be oxidized to a carbocation or react with ligands from the lead complex, such as acetate (B1210297), to form rearranged acetate esters.

Ionic Pathway: Heterolysis of the O-Pb bond can lead to the formation of a carbocation, either directly or after decarboxylation. The resulting 2,2,2-triphenylethyl cation would similarly undergo a rapid 1,2-phenyl shift to the more stable tertiary benzylic cation. This rearranged cation can then be trapped by acetate to give an ester, or undergo elimination to form 1,1-diphenyl-2-phenylethene.

Research on 3,3,3-triarylpropionic acids has shown that the reaction with lead tetraacetate can result in concurrent carbon-to-oxygen rearrangement, cyclization, and decarboxylation, highlighting the rich and varied oxidative chemistry of this molecular framework.

In-depth Mechanistic Investigations

The steric and electronic properties imparted by the bulky triphenylmethyl (trityl) group make this compound a subject of interest for detailed mechanistic studies in organic chemistry. The reactivity of the carboxylic acid functional group, influenced by the adjacent quaternary carbon bearing three phenyl rings, gives rise to complex reaction pathways.

Understanding the transient species that form during a chemical transformation is fundamental to elucidating its mechanism. For this compound and its derivatives, investigations have pointed to the formation of various intermediates depending on the reaction conditions, with the compound's conformation playing a critical role in defining the transition states.

A notable reaction that has been investigated is the oxidation of 3,3,3-triarylpropionic acids with lead tetraacetate. sigmaaldrich.com This reaction can proceed through concurrent rearrangement, cyclization, and decarboxylation pathways, hinting at a complex web of intermediates. sigmaaldrich.com Lead tetraacetate is a potent oxidizing agent capable of initiating reactions through either ionic or free-radical pathways. wikipedia.org In the case of carboxylic acids, the reaction can lead to oxidative decarboxylation.

One potential pathway involves the formation of an organolead intermediate, which can then fragment to generate radical species. The initial acyloxyl radical, (C₆H₅)₃CCH₂COO•, would be expected to undergo rapid decarboxylation to form the 2,2,2-triphenylethyl radical, (C₆H₅)₃CCH₂•. Alternatively, an ionic mechanism could be at play, potentially involving a concerted process where the loss of carbon dioxide and the migration of a phenyl group occur simultaneously to avoid the formation of a highly unstable primary carbocation.

The geometry of the transition states in any reaction involving this compound is heavily influenced by the conformational dynamics of the trityl group. This group is known to adopt a "bevel-gear" mechanism of chirality induction in its derivatives. nih.gov The three phenyl rings are arranged in a propeller-like fashion, and their orientation dictates the steric accessibility of the reactive centers. nih.govacs.org Any transition state, whether for decarboxylation, rearrangement, or substitution, must accommodate the significant steric hindrance of this group, which in turn governs the activation energy and outcome of the reaction. Computational studies on chiral derivatives of this compound have been used to determine the lowest-energy conformers, which provides insight into the likely ground-state structures leading to the transition state. researchgate.net

While specific, detailed kinetic studies on complex reactions involving this compound are not extensively documented in the surveyed literature, the methodology for determining the rate law for any such reaction is well-established. wordpress.com A rate law expresses the relationship between the rate of a reaction and the concentration of its reactants. khanacademy.org For a hypothetical reaction, the rate law must be determined experimentally. khanacademy.org

Consider the hypothetical oxidation of this compound (TPPA) by an oxidizing agent (Ox):

aTPPA + bOx → Products

The rate law for this reaction would take the form:

Rate = k[TPPA]ˣ[Ox]ʸ

Here, k is the rate constant, and x and y are the reaction orders with respect to TPPA and the oxidant, respectively. These orders must be determined using experimental data, typically through the method of initial rates. khanacademy.org This method involves running a series of experiments where the initial concentration of one reactant is varied while the other is held constant, and measuring the initial reaction rate for each.

The following interactive table presents hypothetical data for this reaction to illustrate the process of determining a rate law.

| Experiment | Initial [TPPA] (M) | Initial [Ox] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

Analysis of Hypothetical Data:

Comparing Experiments 1 and 2: The concentration of TPPA is doubled from 0.10 M to 0.20 M, while the concentration of [Ox] remains constant. The initial rate doubles from 1.5 x 10⁻⁴ M/s to 3.0 x 10⁻⁴ M/s. Since the rate doubles when the concentration doubles, the reaction is first order with respect to TPPA (x = 1).

Comparing Experiments 1 and 3: The concentration of [Ox] is doubled from 0.10 M to 0.20 M, while the concentration of [TPPA] is held constant. The initial rate quadruples from 1.5 x 10⁻⁴ M/s to 6.0 x 10⁻⁴ M/s. Since the rate increases by a factor of four when the concentration is doubled (2² = 4), the reaction is second order with respect to Ox (y = 2).

The merging of photochemistry with Lewis acid catalysis has emerged as a powerful strategy in modern organic synthesis, enabling new reaction pathways and enhancing the efficiency of existing ones. rsc.org While specific applications of this strategy to photoreactions of this compound are not widely reported, the underlying principles provide a framework for predicting potential effects.

Lewis acids can influence photosensitized reactions in several ways. nih.gov A primary role is the activation of a substrate through coordination. In a photoreaction, this coordination can have two major consequences:

Altering Photophysical Properties: A Lewis acid can bind to a substrate and lower the energy of its excited triplet state. This can make triplet energy transfer from a photosensitizer more thermodynamically favorable and therefore more efficient, enabling reactions that might not otherwise occur. nih.gov

Promoting Post-Photoexcitation Events: In many photocatalytic cycles, the key bond-forming or bond-breaking steps occur after the initial energy or electron transfer. A Lewis acid can act as a catalyst in these downstream steps, accelerating the reaction and improving yields without necessarily affecting the initial photochemical event. nih.gov

For this compound, the carboxylic acid group provides a clear site for coordination with a Lewis acid. In a hypothetical photoreaction, such as a photo-decarboxylation or a cycloaddition involving a derivative, a Lewis acid could play a significant role. Coordination to the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon and could stabilize intermediates or transition states.

The potential effects of Lewis acid co-catalysis in hypothetical photoreactions are summarized in the table below.

| Potential Effect | Mechanistic Role | Hypothetical Application to TPPA |

| Substrate Activation | Coordination of Lewis acid to the carbonyl group. | Could facilitate photo-induced decarboxylation by stabilizing the transition state. |

| Enhanced Energy Transfer | Lowering the triplet energy (T₁) of the TPPA-Lewis acid complex. nih.gov | Enables the use of lower-energy (visible light) photosensitizers. |

| Stabilization of Intermediates | Stabilizing a radical or ionic intermediate formed after photoexcitation. | Could control the reaction pathway following decarboxylation, favoring one product over another. |

| Increased Stereoselectivity | Using a chiral Lewis acid to create a chiral environment around the substrate. nih.gov | Could enable enantioselective photoreactions on derivatives of TPPA. |

Mechanistic studies suggest that the primary benefit of a Lewis acid in many photoreactions is its influence on bond-forming steps that occur downstream from the initial energy transfer event. nih.gov This highlights the diverse ways in which Lewis acids can be employed to control and enhance the outcomes of light-driven chemical transformations. researchgate.net

Supramolecular Chemistry and Crystal Engineering of 3,3,3 Triphenylpropionic Acid Systems

Self-Assembly Principles and Intermolecular Interaction Patterns

The solid-state structure of 3,3,3-triphenylpropionic acid is dictated by a hierarchy of intermolecular interactions that balance the enthalpic gain from strong hydrogen bonds with the packing demands of the large, propeller-shaped trityl groups. This competition leads to well-defined structural motifs and segregated packing domains.

Carboxylic acids are well-known to form highly stable hydrogen-bonded dimers in the solid state. This interaction is one of the most robust and frequently utilized supramolecular synthons in crystal engineering. In the case of this compound, the carboxylic acid groups self-assemble through a pair of O—H···O hydrogen bonds to form a centrosymmetric cyclic motif. This specific arrangement is described by the graph set notation R²₂(8), indicating a ring composed of two hydrogen-bond donors and two acceptors, enclosing a total of eight atoms.

The formation of this dimer is a primary driving force in the crystallization of many carboxylic acids. However, the sheer size of the trityl group in this compound introduces significant steric hindrance. This bulkiness can potentially compete with the formation of the classic planar dimer, although the energetic stability of the R²₂(8) synthon often ensures its prevalence. In related sterically hindered molecules like triphenylmethanol, intermolecular O—H···O hydrogen bonds are present but can be weak, suggesting that significant steric crowding can influence hydrogen bond geometry and strength. nih.govresearchgate.net

Table 1: Characteristics of the Carboxylic Acid Dimer Synthon

| Feature | Description |

|---|---|

| Synthon Name | Carboxylic Acid Homodimer |

| Graph Set Notation | R²₂(8) |

| Interaction Type | O—H···O Hydrogen Bonds |

| Stoichiometry | 2 molecules of acid |

| Typical Geometry | Centrosymmetric, cyclic, nearly planar |

| Significance | Highly stable and predictable supramolecular synthon that strongly directs crystal packing. |

The triphenylmethyl (trityl) group is a key structural element that facilitates numerous C—H···π and π···π interactions. A particularly significant and stabilizing set of interactions involving multiple phenyl rings is known as the "phenyl embrace." These motifs are crucial in organizing the bulky, hydrophobic portions of the molecules in the crystal lattice.

The most prominent of these is the sixfold phenyl embrace (or sextuple phenyl embrace), which involves the interdigitation of six phenyl rings from two separate trityl groups. This motif is stabilized by a concert of multiple, attractive edge-to-face interactions. For this embrace to occur, the two interacting trityl groups typically adopt propeller conformations of opposite helicity. The energetic contribution of these embraces can be substantial, comparable in strength to conventional hydrogen bonds, making them a powerful tool in controlling molecular organization. nih.gov

In addition to the sixfold embrace, other related motifs such as the fourfold phenyl embrace can also occur, involving fewer phenyl ring interactions. The presence and geometry of these embraces are highly dependent on the steric and electronic environment, and while they are a characteristic feature of trityl-containing compounds, their formation cannot always be predicted with certainty. nih.gov

The amphiphilic nature of this compound—possessing a hydrophilic carboxylic acid "head" and a large, hydrophobic trityl "tail"—leads to distinct segregation in the crystal packing. This self-assembly behavior is analogous to the formation of micelles or bilayers in solution, but translated into the ordered environment of a crystal lattice.

The strong carboxyl-carboxyl hydrogen bonds drive the assembly of the hydrophilic domains. These regions are characterized by a high density of polar interactions. Conversely, the bulky trityl groups aggregate to form extensive hydrophobic domains, stabilized by the cumulative effect of van der Waals forces and the phenyl embrace motifs discussed previously. This segregation creates a layered or channeled crystal architecture, where hydrophilic and hydrophobic regions are spatially separated. This structural organization is a fundamental principle that maximizes packing efficiency and thermodynamic stability by satisfying the distinct interaction preferences of the different molecular moieties.

Co-crystallization Strategies for Designed Solid-State Structures

Crystal engineering allows for the modification of solid-state structures and properties by co-crystallizing a target molecule, such as this compound, with a carefully selected "co-former." This strategy relies on creating new, robust intermolecular interactions that can compete with or supplement the synthons present in the pure compound.

A primary strategy in co-crystal design is to introduce a co-former that can form a more stable supramolecular synthon with the target molecule than the synthons the target forms with itself. For a carboxylic acid like this compound, which forms a stable homodimer, a potent hydrogen bond acceptor is required to disrupt this interaction.

Nitrogen-containing heterocycles, such as pyridines and aminopyrimidines, are excellent co-formers for this purpose. They can form highly reliable and stable acid-pyridine or acid-pyrimidine supramolecular heterosynthons. For instance, 2-aminopyrimidine (B69317) can interact with a carboxylic acid via a pair of N—H···O and O—H···N hydrogen bonds, creating a new R²₂(8) ring motif. This interaction is often energetically preferred over the acid-acid homodimer, leading to the predictable formation of a co-crystal.

The selection of a suitable co-former can often be guided by the pKa difference (ΔpKa) between the target acid and the basic co-former. A ΔpKa of less than 0 typically results in a neutral co-crystal, while a ΔpKa greater than 3 often leads to proton transfer and salt formation. csmres.co.uk

Table 2: Supramolecular Synthon Competition in Co-crystallization

| Synthon Type | Interacting Molecules | Primary Interaction | Common Outcome |

|---|---|---|---|

| Homosynthon | Acid + Acid | O—H···O (Carboxyl Dimer) | Formation of pure acid crystal |

| Heterosynthon | Acid + Aminopyrimidine | O—H···N, N—H···O | Formation of a co-crystal |

| Heterosynthon | Acid + Pyridine | O—H···N | Formation of a co-crystal or salt |

By disrupting the native packing of this compound, a co-former can enable more efficient packing arrangements, potentially increasing the density and thermodynamic stability of the crystal. The new set of intermolecular interactions provided by the co-former creates a different hierarchy of synthons, which can guide the assembly into entirely novel supramolecular architectures.

This modification of the intermolecular interaction landscape is also a primary cause of polymorphism in co-crystals. nist.govrsc.org Polymorphs are different crystal structures of the same chemical substance. A co-crystal system may exhibit multiple polymorphic forms depending on crystallization conditions (e.g., solvent, temperature), as each form represents a local minimum on the lattice energy landscape. The ability of a co-former to introduce new, competing hydrogen bond patterns and to alter steric interactions makes the discovery of co-crystal polymorphs a common and important consideration in crystal engineering.

Induction and Transfer of Chirality in Supramolecular Systems of this compound

The study of this compound and its derivatives provides significant insight into the principles of supramolecular chemistry and crystal engineering, particularly concerning the induction and transfer of chirality. The bulky and stereodynamically active triphenylmethyl (trityl) group is a central feature in these processes, acting as a probe and a structural director in the formation of chiral assemblies.

Molecular and Supramolecular Helicity Induction through Trityl Groups

The triphenylmethyl group, often referred to as a trityl group, is a classic example of a molecular propeller. nih.gov The three phenyl rings are twisted and connected to a central sp³-hybridized carbon atom, adopting a chiral, C₃-symmetrical conformation. nih.gov This conformation can have either a right-handed (P for plus) or left-handed (M for minus) helicity. nih.gov In isolation, the parent triphenylmethane (B1682552) exists as a racemic mixture of these two rapidly interconverting enantiomers due to a low energy barrier for enantiomerization, resulting in no observable optical activity. nih.govnih.gov

However, in derivatives of this compound that contain a permanent chiral center (an "inducer"), this dynamic equilibrium can be biased. nih.gov The interaction between the permanent chiral element and the stereodynamic trityl group can favor one helical sense (P or M) over the other. nih.gov This phenomenon is known as helicity induction. For this compound derivatives, the established "bevel-gear" mechanism is considered a dominant pathway for this chirality induction. nih.gov

This induction of chirality is not limited to the molecular level. At the supramolecular level, these chiral molecules can self-assemble into larger, ordered structures. For instance, the combination of a trityl group from a this compound derivative with an amino acid moiety can lead to the formation of helical superstructures in the solid state. acs.org In these arrangements, individual molecules are connected through networks of hydrogen bonds, creating extended, chiral assemblies. acs.org

Chirality Transmission from Inducer to Chromophore

The process by which chirality is transferred from the static chiral center to the dynamic trityl group is often described as a cascade process. nih.govacs.org In this cascade, structural information is relayed from the inducer to the stereodynamic trityl propeller, which acts as a chromophoric probe. nih.govacs.org This transmission is mediated by a set of weak but complementary and cooperative noncovalent interactions, such as electrostatic and van der Waals forces. nih.govnih.gov

The success of this chirality transfer is unequivocally demonstrated by chiroptical spectroscopy. nih.gov The induction of a preferred helicity in the trityl propeller, which is a chromophore, gives rise to observable optical activity. nih.gov This is detected as non-zero Cotton effects in the electronic circular dichroism (ECD) spectrum, specifically within the UV absorption region of the trityl group (typically between 180 and 220 nm). nih.govnih.gov The inducers themselves are often considered silent in this region of the ECD spectrum, meaning any observed signal originates from the chirality induced in the trityl chromophore. acs.org

Studies on optically active esters and amides of this compound have shown that despite the potentially greater distance between the inducing chiral center and the trityl group compared to other systems, the sensitivity of this chirogenesis (the generation of chirality) remains comparable. acs.org

| Parameter | Description | Experimental Evidence |

| Chirality Inducer | A permanent stereogenic center within the molecule. | Synthesis of optically active derivatives. |

| Stereodynamic Probe | The triphenylmethyl (trityl) group, which can adopt P or M helicity. nih.govnih.gov | Spectroscopic analysis. |

| Transmission Mechanism | A cascade process driven by weak, cooperative intramolecular interactions. nih.govacs.org | Theoretical calculations and structural analysis. nih.gov |

| Chirality Detection | Appearance of non-zero Cotton effects in the trityl UV-absorption region. nih.govacs.org | Electronic Circular Dichroism (ECD) spectroscopy. nih.gov |

Solid-State Structural Variability and Conformational Landscapes

The solid-state arrangement of this compound derivatives is heavily influenced by the presence of the bulky trityl group. mdpi.com This substituent plays a crucial role in crystal engineering, often directing the packing of molecules in the crystal lattice. nih.govmdpi.com The tendency to maximize stabilizing forces like C–H···O hydrogen bonds, van der Waals interactions, and London dispersion forces dictates the final crystal structure. nih.govacs.org

One of the significant aspects of the solid-state behavior of these compounds is their conformational landscape. Molecules, especially those with flexible linkers like diesters, can exist in multiple low-energy conformations. acs.org For example, computational studies on a flexible diester derivative revealed 12 distinct conformers within a narrow energy range of less than 2 kcal mol⁻¹. acs.org This highlights a complex conformational dynamic that can lead to structural polymorphism, where a compound can crystallize in multiple different forms.

Furthermore, the trityl group can act as a "supramolecular protective group." mdpi.com This is particularly evident in the crystallization of racemates. Instead of resolving into separate crystals of each enantiomer, racemates of trityl-containing compounds can form solid solutions. mdpi.com In such cases, the crystal packing is primarily determined by the sterically demanding trityl group rather than the absolute configuration of the chiral center, allowing both enantiomers to be accommodated within the same crystal lattice. mdpi.com In derivatives that combine the trityl moiety with functionalities capable of strong intermolecular interactions, such as amino acids, the solid-state structure can feature well-defined helical superstructures stabilized by hydrogen-bonding cascades. acs.org

Advanced Computational and Theoretical Studies of 3,3,3 Triphenylpropionic Acid and Its Derivatives

Quantum Chemical Methodologies

Quantum chemical methodologies have proven to be invaluable in elucidating the intricate electronic and structural properties of 3,3,3-triphenylpropionic acid and its derivatives. These computational approaches offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for the geometry optimization and electronic structure analysis of organic molecules like this compound. This method provides a balance between computational cost and accuracy, making it suitable for studying relatively large systems.

In the study of this compound, DFT calculations, often utilizing functionals like B3LYP and basis sets such as 6-311++G(d,p), are used to determine the most stable molecular geometries. The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles of the triphenylmethyl (trityl) group and the propionic acid chain.

The electronic structure analysis provides information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. Key parameters derived from DFT calculations include molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Mulliken population analysis. These parameters help in identifying the reactive sites within the molecule.

Table 1: Selected Optimized Geometrical Parameters of a this compound Derivative using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (propionic chain) | 1.54 | ||

| C=O | 1.22 | ||

| C-O | 1.35 | ||

| C-C (phenyl) | 1.40 (avg.) | ||

| O-C=O | 123.5 | ||

| C-C-C (propionic) | 110.2 | ||

| Phenyl ring torsions | Variable |

Note: The values presented are typical and can vary depending on the specific derivative and the level of theory used.

To investigate the behavior of this compound and its derivatives in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most commonly used method. TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light and are fundamental to understanding the UV-Vis and circular dichroism spectra of molecules.

For chiral derivatives of this compound, TD-DFT is particularly crucial for predicting and interpreting their Electronic Circular Dichroism (ECD) spectra. The calculated ECD spectra can be compared with experimental data to determine the absolute configuration of a chiral center. The accuracy of TD-DFT calculations depends on the choice of the functional and basis set, with hybrid functionals often providing reliable results for organic molecules.

While DFT is widely used, ab initio and semi-empirical methods also play a role in the computational study of this compound, primarily for comparative analysis.

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. These methods can be more computationally demanding than DFT but can provide benchmark results for comparison.

Semi-empirical methods , on the other hand, are much faster than DFT and ab initio methods as they use parameters derived from experimental data to simplify calculations. Methods like AM1 and PM3 can be used for preliminary conformational searches or for studying very large systems where more rigorous methods are computationally prohibitive. However, their accuracy can be limited, especially for molecules that are not well-represented in the parameterization set.

A comparative analysis using these different levels of theory can provide a more comprehensive understanding of the molecule's properties and validate the results obtained from the primary computational method.

Conformational Space Exploration and Energy Landscape Mapping

The flexibility of the single bonds in this compound allows for a multitude of possible conformations. Exploring this conformational space and mapping the potential energy landscape is essential for understanding the molecule's behavior and properties.

Computational methods are employed to systematically search for different low-energy conformers. This can be achieved through various techniques, including:

Systematic grid searches: Rotating key dihedral angles in a stepwise manner.

Stochastic methods: Such as Monte Carlo simulations.

Molecular dynamics (MD) simulations: Simulating the motion of the molecule over time to explore different conformational states.

Once a set of conformers is generated, their relative energies are calculated using quantum chemical methods like DFT. This allows for the construction of a potential energy surface, which maps the energy of the molecule as a function of its geometry. The lowest energy points on this surface correspond to stable conformers. The results of these studies reveal the preferred spatial arrangements of the phenyl rings and the propionic acid side chain.

Analysis of Intermolecular Interactions via Computational Tools

In the solid state, the properties of this compound are governed by intermolecular interactions. Computational tools are instrumental in analyzing these non-covalent interactions.

Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying intermolecular contacts in crystal structures. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions.

Interaction Energy Calculations provide a quantitative measure of the strength of intermolecular interactions. These calculations are typically performed on pairs of molecules extracted from the crystal structure. The total interaction energy can be decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components, offering a detailed understanding of the nature of the forces holding the crystal together.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Organic Crystal

| Contact Type | Percentage Contribution |

| H···H | 45-60% |

| C···H/H···C | 20-35% |

| O···H/H···O | 5-15% |

| C···C | 1-5% |

Note: These are general ranges for organic molecules; specific values for this compound would depend on its crystal packing.

Prediction and Interpretation of Chiroptical Properties

Chiral derivatives of this compound exhibit chiroptical properties, most notably Electronic Circular Dichroism (ECD). Computational methods are essential for the prediction and interpretation of ECD spectra, which provides information about the three-dimensional structure of chiral molecules.

The prediction of ECD spectra is typically carried out using TD-DFT calculations. The process involves:

Performing a conformational search to identify all significant low-energy conformers.

Optimizing the geometry of each conformer using DFT.

Calculating the excitation energies and rotational strengths for each conformer using TD-DFT.

Generating the final ECD spectrum by Boltzmann-averaging the spectra of the individual conformers based on their relative energies.

The comparison of the computationally predicted ECD spectrum with the experimentally measured spectrum allows for the unambiguous assignment of the absolute configuration of the chiral molecule. The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule. For derivatives of this compound, the phenyl groups act as the primary chromophores, and their relative orientation, dictated by the stereocenter, determines the chiroptical response.

In Silico Biological Interaction Studies (e.g., Molecular Docking)

Extensive searches of scientific literature and databases did not yield specific studies on the in silico biological interactions, including molecular docking, of this compound or its direct derivatives. While computational methods such as molecular docking are widely used to predict the binding affinity and interaction patterns of small molecules with biological targets, no dedicated research focusing on the application of these techniques to this compound and its analogues has been published.

Therefore, there are no available data, such as docking scores, binding energies, or detailed interactions with specific proteins or receptors, to report in this section. The exploration of the potential biological activities of this compound and its derivatives through computational studies remains an area for future research.

Applications in Functional Materials Science and Catalysis Research

Organic Electronics and Optoelectronic Device Development

The demand for robust and efficient materials in organic electronics has led researchers to explore the utility of 3,3,3-triphenylpropionic acid and its derivatives. These compounds have shown promise in enhancing the properties of materials used in optoelectronic devices.

Chiral derivatives of this compound are considered important for the advancement of optoelectronic technologies. acs.orgresearchgate.net The bulky and rigid nature of the triphenylmethyl group can be exploited to influence the molecular packing and morphology of thin films, which are critical factors in the performance of organic electronic devices. By incorporating this moiety, it is possible to control intermolecular interactions, potentially leading to improved charge transport and device stability. The development of robust chiroptical systems is seen as a crucial step in advancing these technologies. researchgate.net

A significant application of this compound is in the modification of phosphorescent emitters for Organic Light Emitting Diodes (OLEDs). Specifically, it has been used to create solution-processable materials from well-known green iridium(III) heteroleptic complexes. This is achieved by chemically modifying a ligand with hydroxyl groups and then esterifying it with a this compound fragment.

This modification has been shown to yield materials with high photoluminescence quantum efficiencies, reaching up to 0.90 in solution. The introduction of the bulky this compound group can also influence the solubility and film-forming properties of the iridium complexes, making them suitable for cost-effective solution-based fabrication methods for OLEDs.

Table 1: Properties of an Iridium(III) Complex Modified with this compound

| Property | Value |

|---|---|

| Photoluminescence Quantum Efficiency (in solution) | Up to 0.90 |

| Emission Color | Green |

| Processing Method | Solution-processable |

Advanced Functional Materials

Beyond its applications in light-emitting devices, this compound serves as a valuable tool in the fundamental design and understanding of advanced functional materials.

The bulky triphenylmethyl group of this compound makes it an excellent model compound for studying steric effects in molecular design. acs.org In a study of optically active this compound esters and amides, the triphenylmethyl group was used as a stereodynamic probe. acs.org The research demonstrated a phenomenon of chirality transfer from a permanent chirality element to the stereodynamic triphenylmethyl group, driven by weak intramolecular interactions. This highlights the sensitivity of the trityl group to its chiral environment, even at a significant distance.

The study of such derivatives provides insights into how steric hindrance can influence molecular conformation and the induction of optical activity, which is crucial for the design of chiral materials and catalysts. acs.orgresearchgate.net The understanding of these steric interactions is essential for controlling the three-dimensional structure and, consequently, the function of complex molecular systems. acs.org

Information on the application of this compound as a patterning agent in supported catalyst systems is not available in the provided search results.

Catalytic Applications and Ligand Design for Metal Complexes

While the direct use of this compound as a primary ligand in catalytic metal complexes is not extensively documented in the provided search results, its derivatives are of interest in the field of asymmetric synthesis and catalysis. The bulky nature of the triphenylmethyl group can be a desirable feature in ligand design to create specific steric environments around a metal center, potentially influencing the selectivity of a catalytic reaction.

Chiral derivatives of this compound are considered valuable in the development of catalysts. researchgate.net The ability to induce a specific chirality and control the steric environment is a key aspect of designing effective asymmetric catalysts. For instance, chiral scaffolds are fundamental to advancing asymmetric synthesis. researchgate.net

Synthesis of Novel Ligands Incorporating this compound Moieties

The synthesis of novel ligands incorporating this compound has been driven by the need to create specific spatial arrangements in catalytic systems. The bulky nature of the triphenylmethyl group is particularly useful in designing patterning agents for the functionalization of support materials like silica.

In a notable application, this compound was a key starting material in the synthesis of a patterning agent, [3-(triethoxysilanyl) propyl]-(3,3,3-triphenylpropylidene) amine, used for creating spatially isolated amine sites on SBA-15, a mesoporous silica material scielo.org.za. The synthesis involves a multi-step process where the carboxylic acid group of this compound is first reduced, followed by further transformations to create a bulky silyl amine. This patterning agent is then grafted onto the silica surface. The significant size of the triphenylmethyl moiety strategically blocks the attachment of other functional groups in close proximity, thereby preventing potential interactions between adjacent active sites on the catalyst support scielo.org.za. This approach to ligand design, focusing on the steric properties of a precursor molecule, is crucial for developing single-site catalysts with well-defined and uniform active centers.

The triphenylmethyl (trityl) group, a key feature of this compound, is often utilized in synthetic organic chemistry for the protection of reactive functional groups such as hydroxyls, amines, and thiols mdpi.com. Its utility has more recently expanded into the fields of catalysis and medicinal chemistry mdpi.com. The stereodynamic, propeller-like structure of the trityl group can act as a chirality reporter, adapting its conformation to the surrounding chiral environment mdpi.com. This property has been explored in derivatives of this compound, such as chiral amides and esters, where the induction of optical activity has been studied mdpi.com.

Furthermore, derivatives of this compound have been employed in the synthesis of iridium(III) complexes for use in organic light-emitting diodes (OLEDs) nih.gov. In this context, the acid is used to introduce bulky triphenylmethane (B1682552) groups to the emissive core of the complex. This is achieved through the esterification of resulting alcohols from the complex with this compound nih.gov. The bulky nature of these groups provides a steric barrier between the complex molecules, which can enhance the performance of the resulting OLEDs nih.gov.

Development of Supported Catalysts for Organic Transformations (e.g., Ethylene Oligomerization)

The development of supported catalysts is a critical area of research aimed at improving catalyst stability, recyclability, and performance. Ligands derived from this compound have been instrumental in the creation of such catalysts for important industrial processes like ethylene oligomerization.

Building on the synthesis of the bulky patterning agent from this compound, researchers have successfully developed supported catalysts for ethylene oligomerization scielo.org.za. The amine-functionalized silica, with its spatially isolated sites, serves as a platform for tethering phosphorus and nitrogen-based ligands of the type Ph₂PN(X)PPh₂ scielo.org.za. These tethered ligands then coordinate with a chromium precursor, such as Cr(acac)₃, to form the active catalyst. The entire system is activated by a cocatalyst, modified methylaluminoxane (MMAO) scielo.org.za.

Biomedical and Medicinal Chemistry Research Exploiting 3,3,3 Triphenylpropionic Acid Scaffolds

Utilization as Pharmaceutical Intermediates and Building Blocks in Drug Synthesis

The propionic acid moiety is a prevalent feature in many pharmaceuticals. Its utility as a versatile intermediate allows for the construction of a wide array of therapeutic agents. The 3,3,3-triphenylpropionic acid structure, in particular, offers a rigid and bulky scaffold that can be exploited in the design of specific molecular architectures.

While the this compound structure is a notable scaffold, it is important to clarify its role in the synthesis of specific drugs. For instance, the calcimimetic agent Cinacalcet Hydrochloride, used to treat secondary hyperparathyroidism, does not originate from this compound. Instead, its synthesis relies on a related but distinct propionic acid derivative, 3-(3-trifluoromethylphenyl)propionic acid . google.combeilstein-journals.orgbeilstein-journals.org

The synthesis of Cinacalcet typically involves the reaction of 3-(3-trifluoromethylphenyl)propionic acid with (R)-1-(1-naphthyl)ethylamine to form an amide, which is subsequently reduced to the final amine product, Cinacalcet. google.com Alternative synthetic routes start from 3-(trifluoromethyl)benzaldehyde, which is converted through several steps into 3-[3-(trifluoromethyl)phenyl]propan-1-ol or 3-[3-(trifluoromethyl)phenyl]propionaldehyde, key intermediates that also lead to Cinacalcet. beilstein-journals.orgniscpr.res.ingoogle.com This process highlights the strategic importance of the substituted phenylpropionic acid backbone in constructing complex, therapeutically relevant molecules.

The this compound scaffold serves as a foundational structure in the design of new molecules, particularly in the field of stereochemistry. Chiral derivatives of this compound have been synthesized to study the principles of chirality transmission and induction of optical activity. researchgate.net This research is fundamental to drug design, where the specific three-dimensional arrangement of a molecule is often critical to its biological activity and interaction with target receptors.

The broader propanoic acid scaffold is a fertile ground for the development of novel drug candidates. Researchers have synthesized various derivatives for a range of therapeutic targets. For example, new N,N-disubstituted β-amino acids and their derivatives containing thiazole (B1198619) and other heterocyclic fragments have been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine, with some showing potential as plant growth promoters. semanticscholar.org These synthetic efforts demonstrate the modularity of the propanoic acid structure, allowing for the introduction of diverse functional groups to explore new biological activities. semanticscholar.orgresearchgate.net

Evaluation of Biological Activities of this compound Derivatives

While the this compound scaffold is valuable in synthetic and physical organic chemistry, direct and extensive studies on the biological activities of its derivatives are limited in publicly available literature. However, the evaluation of other substituted phenylpropanoic acid derivatives provides significant insight into the potential therapeutic applications that could be explored for this chemical class.

Oxidative stress is implicated in numerous diseases, making the development of compounds with antioxidant properties a key area of research. Although specific studies on the antioxidant potential of this compound derivatives are not prominent, related structures have shown promising activity.

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their antioxidant and anticancer activities. mdpi.com The presence of a phenolic hydroxyl group is known to confer antioxidant properties by enabling the donation of a hydrogen atom to neutralize reactive oxygen species. mdpi.com One of the most promising candidates from this series, a compound featuring a 2-furyl substituent, exhibited potent antioxidant properties in the DPPH radical scavenging assay. mdpi.com In another study, a series of 1-(3-phenoxypropyl)piperidines linked to a triphenylphosphonium cation were synthesized as ligands for the histamine (B1213489) H3 receptor with built-in antioxidant capabilities to regulate mitochondrial oxidative stress. mdpi.com These derivatives showed low to moderate activity in the Oxygen Radical Absorbance Capacity (ORAC) assay. mdpi.com

Table 1: Antioxidant Activity of Selected Propanoic Acid Derivatives

| Compound Class | Assay | Key Findings |

|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | DPPH Radical Scavenging | A derivative with a 2-furyl substituent demonstrated potent antioxidant activity. mdpi.com |

Phenylpropionic acids are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs). While research has not focused specifically on this compound derivatives, other related compounds have been extensively studied for their anti-inflammatory effects.

For example, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) demonstrated significant local anti-inflammatory activity in a carrageenin-induced inflammation model in rats. nih.gov In another study, a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, was evaluated for its anti-inflammatory effects. nih.govmdpi.com This compound significantly reduced paw edema in rats, particularly after repeated dosing, and also suppressed the pro-inflammatory cytokine TNF-α. nih.govmdpi.com Research into 3-benzoyl-propionic acid also showed intense anti-inflammatory activity, evidenced by a marked reduction in cell migration and levels of nitric oxide (NO). researchgate.net

Table 2: Anti-inflammatory Activity of Phenylpropanoic Acid Derivatives

| Compound | Model | Key Findings |

|---|---|---|

| 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Carrageenin-induced rat paw edema | Reduced inflammation by 42.2-43.3% three hours after oral administration. nih.gov |

| 2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenin-induced rat paw edema | After 14 days of administration, all tested doses significantly inhibited paw edema at all time points. mdpi.com |

| 2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced systemic inflammation | Repeated treatment significantly decreased serum TNF-α levels. nih.gov |

The development of novel anticancer agents is a critical focus of medicinal chemistry. The propanoic acid scaffold has been incorporated into numerous compounds designed to exhibit cytotoxicity against cancer cells.

Research into various phenylpropanoic acid derivatives has revealed promising antitumor activity. researchgate.net One study synthesized a series of derivatives and found that those bearing more lipophilic esters exhibited the best activity profiles, with GI50 (concentration for 50% growth inhibition) values in the range of 3.1-21 µM against human solid tumor cell lines. researchgate.net Another study focused on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. mdpi.com Within this series, compounds bearing a hydroxyimino (-C=NOH) functional group showed the most potent cytotoxicity against A549 lung cancer cells, with IC50 (concentration for 50% inhibition) values surpassing that of the standard chemotherapeutic agent, cisplatin. mdpi.com Furthermore, 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives have been identified as a promising scaffold against chemotherapy-resistant head and neck cancer cells. nih.gov

Table 3: Cytotoxicity of Selected Propanoic Acid Derivatives Against Cancer Cell Lines

| Compound Class/Derivative | Cell Line | Activity Metric | Result |

|---|---|---|---|

| Lipophilic esters of phenylpropanoic acid | Human solid tumor cells | GI50 | 3.1–21 µM researchgate.net |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | A549 (Lung) | IC50 | 2.47 µM mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 21) | A549 (Lung) | IC50 | 5.42 µM mdpi.com |

| 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives (Compounds 5, 6, 25) | FaDu (Head and Neck) | Antiproliferative Activity | Active at low micromolar concentrations nih.gov |

| 3-(4-aminophenyl)propionic acid | THLE-2 (Normal Liver) | Cytotoxicity | Moderately cytotoxic imrpress.com |

Studies on Anticancer Activities and Cytotoxicity

Evaluation of Phosphonium (B103445) Vindoline (B23647) Derivatives

In the quest for novel anticancer agents, researchers have synthesized hybrid molecules combining the Vinca alkaloid vindoline with various chemical entities. One such study involved the O-acylation of 17-desacetylvindoline with 3,3,3-triphenylpropanoyl chloride, which was prepared in situ from this compound. mdpi.comnih.gov This reaction yielded a vindoline derivative (referred to as compound 13 in the study) bearing a triphenylmethyl group, which is sterically similar to the ionic trisubstituted phosphonium groups of other derivatives synthesized in the same study but lacks the positive charge and phosphorus atom. nih.gov

The in vitro anticancer activity of this derivative was evaluated as part of the National Cancer Institute's (NCI) 60-human tumor cell line screening. nih.gov The results indicated that the neutral triphenylmethyl-containing vindoline derivative had a modest or negligible effect on cell growth, even at concentrations up to 30 µM. nih.gov This was in contrast to some of the phosphonium-containing derivatives, which showed significant growth inhibition at low micromolar concentrations. nih.gov

Below is a table summarizing the growth inhibition percentage for the vindoline derivative of this compound against a selection of the NCI-60 cell lines at a single 10 µM concentration.

| Cancer Type | Cell Line | Growth Inhibition (%) |

|---|---|---|

| Leukemia | CCRF-CEM | 15.2 |

| Leukemia | K-562 | 2.5 |

| Leukemia | MOLT-4 | 8.7 |

| Non-Small Cell Lung Cancer | HOP-92 | 10.1 |

| Colon Cancer | HCT-116 | 7.8 |

| CNS Cancer | SF-295 | 12.4 |

| Melanoma | UACC-62 | 9.9 |

| Ovarian Cancer | OVCAR-3 | 11.3 |

| Renal Cancer | 786-0 | 6.5 |

| Breast Cancer | MCF7 | 14.3 |

Development of Eg5 Inhibitors (e.g., S-trityl-L-cysteine Derivatives)

Research into the development of inhibitors for the mitotic kinesin Eg5, a target for cancer therapy, has identified S-trityl-L-cysteine as a potent inhibitor. This molecule contains a triphenylmethyl (trityl) group. However, a direct link or derivatization from this compound for the development of Eg5 inhibitors has not been reported in the reviewed scientific literature.

Antitumor Properties of Metal Complexes (e.g., Copper(II) Complexes)

The study of metal complexes, particularly those involving copper(II), as potential antitumor agents is an active area of research. eurekaselect.comnih.govnih.gov These complexes can interact with biological systems through various mechanisms. A thorough review of available scientific literature did not yield specific studies on the synthesis or evaluation of the antitumor properties of copper(II) complexes involving this compound as a ligand.

Antibacterial Activity of Alkylamine-Linked Derivatives

The search for new antibacterial agents is a critical area of pharmaceutical research. While various classes of organic molecules are being investigated for their antimicrobial properties, there is no available scientific literature detailing the synthesis and evaluation of the antibacterial activity of alkylamine-linked derivatives of this compound.

Enzyme Inhibition Profiling (e.g., Esterase, Glucosidase, SIRT2)

The inhibition of specific enzymes is a key strategy in the development of treatments for a wide range of diseases. A review of the scientific literature did not reveal any studies focused on the enzyme inhibition profiles of this compound or its derivatives against esterase, glucosidase, or SIRT2.

Research on Biomolecular Interaction Mechanisms

Understanding how small molecules interact with biological macromolecules is fundamental to drug discovery and development.

Nucleic Acid Binding Studies (e.g., DNA Intercalation)

The interaction of small molecules with nucleic acids, such as through DNA intercalation, is a mechanism of action for several anticancer and antimicrobial drugs. nih.govmdpi.com However, there are no specific studies in the available scientific literature that investigate the nucleic acid binding properties or DNA intercalation potential of this compound or its derivatives.

Receptor Activation and Modulatory Mechanisms